molecular formula C10H16 B1237231 (E,Z)-2,6-Dimethylocta-2,4,6-triene CAS No. 7216-56-0

(E,Z)-2,6-Dimethylocta-2,4,6-triene

Cat. No. B1237231
CAS RN: 7216-56-0
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-DAIHKBMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-Allo-Ocimene is an ocimene.

Scientific Research Applications

Understanding Molecular Behavior

(E,Z)-2,6-Dimethylocta-2,4,6-triene and its variants have been instrumental in understanding the behavior of organic molecules. Studies focused on the thermal behavior of related compounds in the gas phase, like (Z)-6-methylhepta-1,3,5-triene and (Z)-2,7-dimethylocta-2,4,6-triene, have provided insights into the readiness of [1,7] hydrogen migration in acyclic trienes, challenging previous assumptions in the literature (Spangler, Keys, & Bookbinder, 1979).

Synthesis and Stereochemistry

The compound's variants have been synthesized for various purposes. For instance, 2,7-dimethylocta-2,4,6-triene-1,8-dial was synthesized from 1,4-dibromobut-2-ene, providing a pathway for further chemical investigations (Wang Jian-xin, 2010). Furthermore, the compound has been central to studying the influence of chain-branching on the steric outcome of olefin-forming reactions, enhancing the understanding of trans-stereoselectivity in chemical synthesis (Kocieński, Lythgoe, & Waterhouse, 1980).

Electrocyclic Reactions

The stereochemistry of triene electrocyclic reactions has been elucidated using (E,Z)-2,6-Dimethylocta-2,4,6-triene variants. This research provided valuable information on the rates and thermodynamics of these reactions, contributing significantly to the field of organic chemistry (Marvell, Caple, Schatz, & Pippin, 1973).

Photochemistry and Isomerization

The compound and its derivatives have also been pivotal in studying photochemistry and isomerization processes. For example, research into the photochemistry of 2,5-dimethyl-1,3,5-hexatrienes in argon matrices has provided insights into the formation of rotamers and the behavior of geometric isomers under light-induced conditions (Brouwer & Jacobs, 1995).

NMR Applications and Structural Analysis

The structural elucidation of various organic compounds, including (E,Z)-2,6-Dimethylocta-2,4,6-triene and its isomers, has been greatly facilitated by the application of 13C NMR. This technique has been used for Z/E assignments in substituted ethylenes, aiding in the understanding of the geometric configurations of these molecules (Haan & J. M. Ven, 1971).

properties

CAS RN

7216-56-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4E,6Z)-2,6-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5-

InChI Key

GQVMHMFBVWSSPF-DAIHKBMKSA-N

Isomeric SMILES

C/C=C(/C)\C=C\C=C(C)C

SMILES

CC=C(C)C=CC=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)C

Other CAS RN

7216-56-0

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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